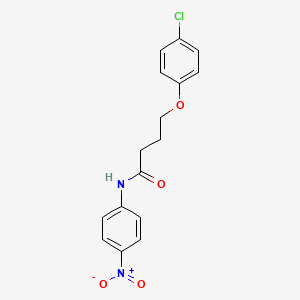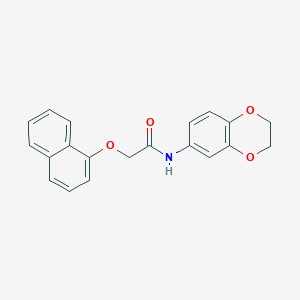![molecular formula C18H22ClNO4 B5233711 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, also known as BPAP, is a psychoactive drug that has gained attention in recent years due to its potential as a treatment for various neurological disorders. BPAP belongs to the class of drugs known as beta-adrenergic agonists, which are compounds that stimulate the beta-adrenergic receptors in the body.
Wirkmechanismus
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride works by stimulating the beta-adrenergic receptors in the body, which can have a variety of effects depending on the specific receptor subtype that is activated. For example, activation of the beta-1 adrenergic receptor can increase heart rate and contractility, while activation of the beta-2 adrenergic receptor can relax smooth muscle and dilate blood vessels.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in the body. For example, it can increase the release of neurotransmitters such as dopamine and norepinephrine, which can have effects on mood, motivation, and cognitive function. 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has a number of advantages as a research tool, including its ability to selectively target beta-adrenergic receptors and its potential as a treatment for various neurological disorders. However, there are also limitations to its use, including the potential for side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride. For example, further studies could investigate its potential as a treatment for specific neurological disorders, such as Parkinson's disease or traumatic brain injury. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, as well as its mechanism of action and potential side effects. Finally, studies could investigate the use of 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride in combination with other drugs or therapies to enhance its efficacy.
Synthesemethoden
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride can be synthesized using a variety of methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with phenethylamine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has been the subject of numerous scientific studies, particularly in the field of neuroscience. One study found that 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride can improve cognitive function in rats with traumatic brain injury, while another study showed that 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride can enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c1-13(14-5-3-2-4-6-14)19-10-15(20)11-21-16-7-8-17-18(9-16)23-12-22-17;/h2-9,13,15,19-20H,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUARANMYLKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)


